molecular formula C20H12ClN3O4 B3695098 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B3695098
M. Wt: 393.8 g/mol
InChI Key: BKYWPMPGDNSBKI-UHFFFAOYSA-N
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Description

The compound “N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide” is a complex organic molecule that contains a benzoxazole ring, a phenyl ring, and a nitrobenzamide group . Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a phenyl ring, and a nitrobenzamide group . The benzoxazole ring is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. The nitrobenzamide group consists of a benzene ring attached to an amide group and a nitro group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole ring, the phenyl ring, and the nitrobenzamide group. The benzoxazole ring might undergo electrophilic substitution reactions, while the nitro group in the nitrobenzamide part could be reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and the benzoxazole ring) would affect its solubility, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, benzoxazole derivatives have been found to interact with various biological targets, such as enzymes and receptors, leading to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Future Directions

The future research directions for this compound could include further exploration of its biological activities and potential therapeutic applications. Additionally, studies could be conducted to optimize its synthesis and improve its physical and chemical properties .

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O4/c21-14-5-10-18-17(11-14)23-20(28-18)13-1-6-15(7-2-13)22-19(25)12-3-8-16(9-4-12)24(26)27/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYWPMPGDNSBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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